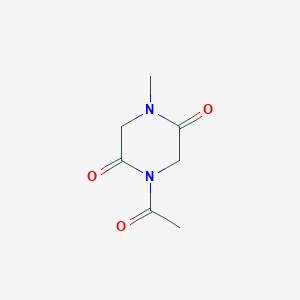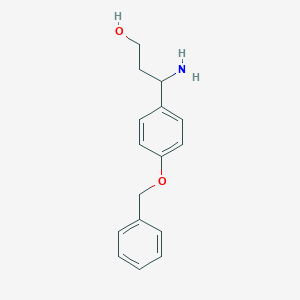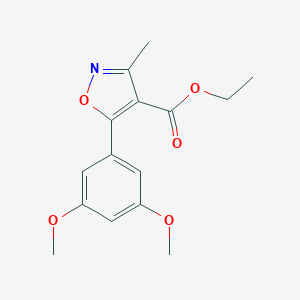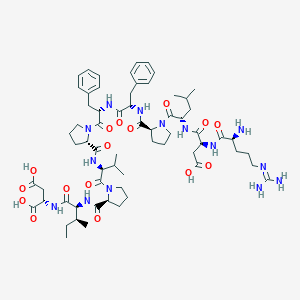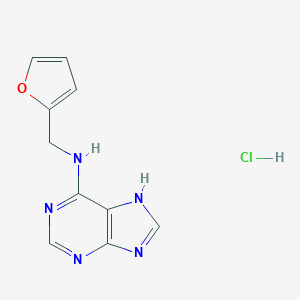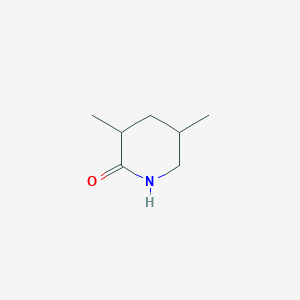![molecular formula C8H9NO2 B070282 3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 179686-00-1](/img/structure/B70282.png)
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione, commonly known as CPD, is a heterocyclic organic compound with a cyclic structure. It has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mecanismo De Acción
The mechanism of action of CPD is not fully understood. However, it has been proposed that CPD exerts its biological activities through the modulation of various signaling pathways. CPD has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CPD has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Efectos Bioquímicos Y Fisiológicos
CPD has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and plays a key role in inflammation. CPD has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and play a key role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPD has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess a wide range of biological activities. However, CPD has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. CPD also has low bioavailability, which can limit its potential applications in vivo.
Direcciones Futuras
There are several future directions for the study of CPD. One potential direction is the development of novel synthetic methods for CPD. Another direction is the investigation of the structure-activity relationship of CPD and its analogs. This could lead to the development of more potent and selective CPD derivatives. Additionally, further studies are needed to elucidate the mechanism of action of CPD and its potential applications in the treatment of various diseases. Finally, the development of new formulations and delivery systems for CPD could improve its bioavailability and potential therapeutic applications.
Conclusion
In conclusion, CPD is a heterocyclic organic compound with a cyclic structure that has been extensively studied for its potential applications in the field of medicinal chemistry. CPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The synthesis method of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. CPD has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of CPD, including the development of novel synthetic methods, investigation of the structure-activity relationship, elucidation of the mechanism of action, and development of new formulations and delivery systems.
Métodos De Síntesis
CPD can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of CPD involves the condensation reaction between 2,5-dioxopiperazine and cyclopentadiene. The reaction is catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The resulting product is then reduced to obtain CPD.
Aplicaciones Científicas De Investigación
CPD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. CPD has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Propiedades
Número CAS |
179686-00-1 |
|---|---|
Nombre del producto |
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
3,4,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1-4H2,(H,9,11) |
Clave InChI |
IPNKRFZEYMATSU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
SMILES canónico |
C1CC(=O)NC2=C1C(=O)CC2 |
Sinónimos |
1H-Cyclopenta[b]pyridine-2,5-dione,3,4,6,7-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



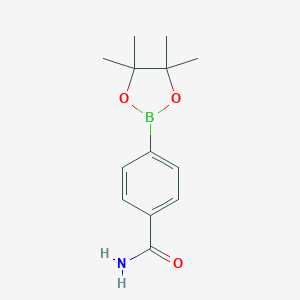
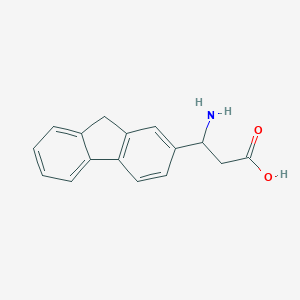
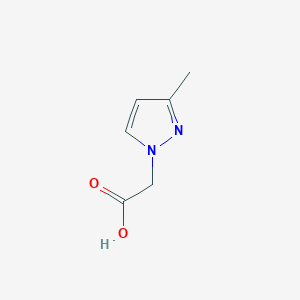
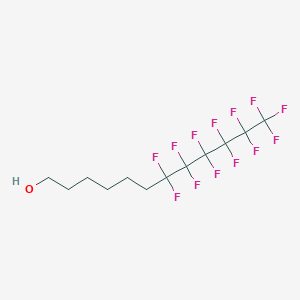
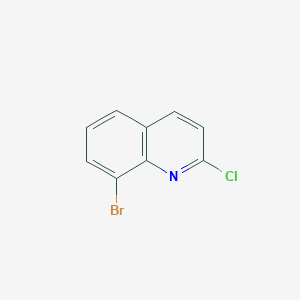
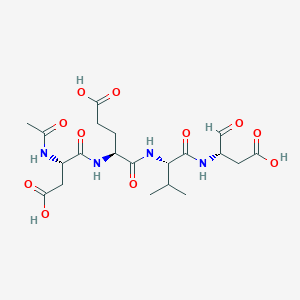
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)

